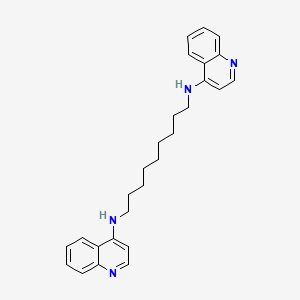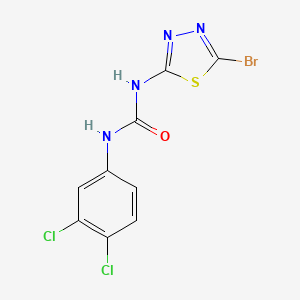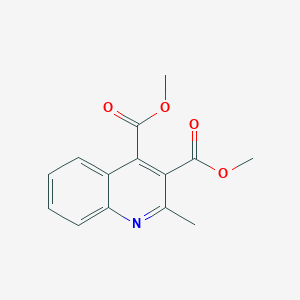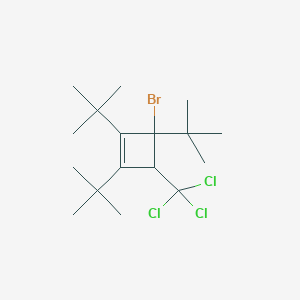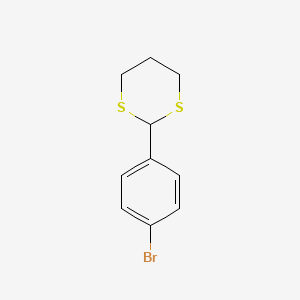
1,3-Dithiane, 2-(4-bromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dithiane, 2-(4-bromophenyl)- is an organosulfur compound that features a dithiane ring substituted with a 4-bromophenyl group. Dithianes are heterocyclic compounds composed of a cyclohexane core structure wherein two methylene bridges are replaced by sulfur atoms. This specific compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction typically involves the use of a Lewis acid catalyst to facilitate the formation of the dithiane ring .
Industrial Production Methods: Industrial production of 1,3-dithianes often involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction conditions. The use of robust catalysts and optimized reaction parameters is crucial for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dithiane, 2-(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiane ring back to the parent carbonyl compound using reagents like lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Parent carbonyl compounds.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dithiane, 2-(4-bromophenyl)- has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds and in umpolung reactions to reverse the polarity of carbonyl groups.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1,3-Dithiane, 2-(4-bromophenyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a valuable intermediate in organic synthesis. The bromine atom in the 4-bromophenyl group can participate in substitution reactions, allowing for further functionalization .
Vergleich Mit ähnlichen Verbindungen
1,2-Dithiane: Another isomer of dithiane with different reactivity and applications.
1,4-Dithiane: Known for its use as a bis-thioether and its distinct chemical properties.
1,3-Dithiolane: Similar to 1,3-dithiane but with a different ring structure and reactivity.
Uniqueness: 1,3-Dithiane, 2-(4-bromophenyl)- is unique due to the presence of the 4-bromophenyl group, which imparts distinct reactivity and allows for specific applications in organic synthesis. Its ability to stabilize carbanions and participate in various chemical reactions makes it a versatile compound in research and industry .
Eigenschaften
CAS-Nummer |
58928-91-9 |
|---|---|
Molekularformel |
C10H11BrS2 |
Molekulargewicht |
275.2 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11BrS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2 |
InChI-Schlüssel |
JTTPIFRYHSJHOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


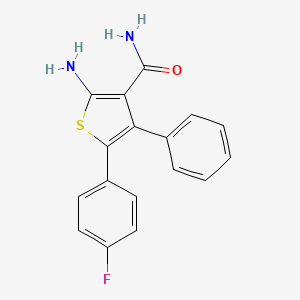
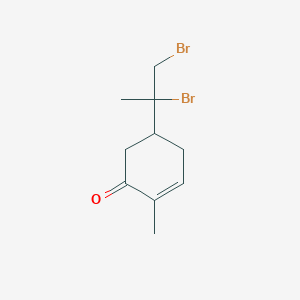
![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)
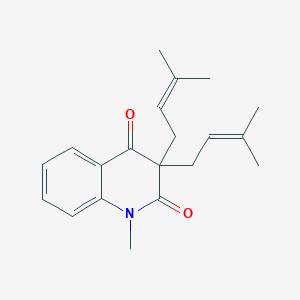
![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
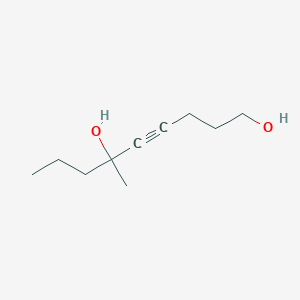
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)
